molecular formula C16H21N3OS B2929051 N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide CAS No. 1223030-57-6

N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide

Cat. No.: B2929051
CAS No.: 1223030-57-6
M. Wt: 303.42
InChI Key: GPDHOUHSOUSGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide is a synthetic organic compound supplied for research and development purposes. This molecule features a molecular formula of C 16 H 21 N 3 OS and a molecular weight of 303.42 g/mol . Its structure incorporates several pharmacologically relevant motifs, including a cyclopropane ring, a thiophene heterocycle, and a nitrile group, which are often explored in medicinal chemistry for their potential biological activities . The compound is characterized by an InChI Key of GPDHOUHSOUSGSD-UHFFFAOYSA-N and a SMILES notation of CC(C#N)(C1CC1)NC(=O)CN(C2CC2)CC3=CC=CS3 . Computed physicochemical properties include an XLogP3 value of 2.1 and a topological polar surface area of 84.4 Ų . Predicted properties include a density of 1.23±0.1 g/cm 3 , a boiling point of 509.4±45.0 °C, and a pKa of 12.28±0.46 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(thiophen-2-ylmethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-16(11-17,12-4-5-12)18-15(20)10-19(13-6-7-13)9-14-3-2-8-21-14/h2-3,8,12-13H,4-7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDHOUHSOUSGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(CC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide, also known by its CAS number 1223030-57-6, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a cyano group, cyclopropyl groups, and a thiophene moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula : C16H21N3OS
  • Molar Mass : 303.42 g/mol

The structural formula can be represented as follows:

Smiles CC C N NC O CN Cc1cccs1 C1CC1 C1CC1\text{Smiles CC C N NC O CN Cc1cccs1 C1CC1 C1CC1}
PropertyValue
Molecular Weight303.42 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The cyclopropyl groups provide structural rigidity, enhancing binding affinity to target molecules. The thiophene moiety may interact with various biological receptors, modulating their activity and leading to diverse biological effects.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit potential as Janus kinase (JAK) inhibitors, which are crucial in treating JAK-mediated diseases such as rheumatoid arthritis and certain cancers .

Case Studies and Research Findings

A study investigating the efficacy of related compounds found significant inhibition of JAK pathways in vitro, suggesting that this compound may possess similar properties .

Another investigation focused on the synthesis and biological evaluation of this compound, revealing promising results in terms of anti-inflammatory activity and cytotoxicity against cancer cell lines .

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds have demonstrated manageable safety profiles in preclinical studies. However, comprehensive toxicological assessments are necessary to establish safety for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table compares N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide with three related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Available Data
This compound (Target) C17H22N4OS 338.45 g/mol Cyano-cyclopropylethyl, thiophen-2-ylmethyl, cyclopropylamine Limited data; catalogued as a building block for synthesis (Enamine Ltd, 2020) .
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide C14H15F2N3O 279.28 g/mol Cyano-cyclopropylethyl, 3,5-difluorophenylamine CAS 1210134-15-8; molecular data available, but physicochemical properties (e.g., melting point) unstudied .
2-Cyano-N-[(methylamino)carbonyl]acetamide C5H7N3O2 141.13 g/mol Cyano, methylamino-carbonyl Toxicological properties not thoroughly investigated; limited hazard data available .
2-(3-Amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide C9H17N5O 211.27 g/mol Pyrazolyl, dimethylaminoethyl Discontinued tertiary amine product; no recent studies available .

Functional and Pharmacological Insights

(a) Substituent-Driven Activity
  • Cyclopropyl Groups: Present in both the target compound and N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide, cyclopropyl moieties are known to enhance metabolic stability and influence conformational rigidity in drug candidates .
  • Thiophene vs. Fluorophenyl : The thiophen-2-ylmethyl group in the target compound may offer distinct electronic and steric properties compared to the 3,5-difluorophenyl group in its analogue. Thiophene rings are often used to improve bioavailability and binding affinity in CNS-targeting molecules, whereas fluorinated aromatics enhance lipophilicity and metabolic resistance .
  • Cyano Group: The cyano substituent, common to the target compound and 2-Cyano-N-[(methylamino)carbonyl]acetamide, can act as a hydrogen-bond acceptor or participate in click chemistry, though its presence in the latter compound is associated with undefined toxicity risks .

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